1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
Overview
Description
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a building block for synthesizing more complex molecules and is used in the development of pharmaceuticals due to its potential biological activities . Additionally, it is studied for its role in various biochemical pathways and its interactions with different molecular targets.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole include other pyrazole derivatives, such as:
- 1-(4-chlorophenyl)-3,5-dimethylpyrazole
- 1-(4-fluorophenyl)-3,5-dimethylpyrazole
- 1-(2-chlorophenyl)-3,5-dimethylpyrazole
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6/c1-12-16(10-26(3)23-12)19-8-20(17-11-27(4)24-13(17)2)28(25-19)9-14-5-6-15(22)7-18(14)21/h5-8,10-11H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWSJMQLZDLNLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CN(N=C4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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